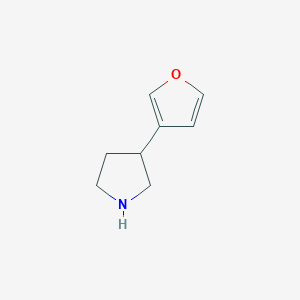

3-(Furan-3-yl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-(furan-3-yl)pyrrolidine |

InChI |

InChI=1S/C8H11NO/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2 |

InChI Key |

PDSIHZMGHLAXCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=COC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of the 3 Furan 3 Yl Pyrrolidine Core

Functionalization of the Pyrrolidine (B122466) Nitrogen and Carbons

The pyrrolidine portion of the molecule offers multiple sites for derivatization, most notably the secondary amine and the carbon atoms of the saturated ring.

The nitrogen atom of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity and basicity. Common transformations include N-alkylation and N-acylation, which are fundamental steps in modifying the scaffold's properties. For instance, N-alkylation can be achieved under various conditions, and the resulting N-alkyl pyrrolidines are key precursors in palladium-catalyzed hydroarylation reactions to produce 3-aryl pyrrolidines. semanticscholar.orgresearchgate.net In these processes, N-alkyl pyrrolines are converted to the corresponding 3-substituted pyrrolidines, demonstrating that the nitrogen is often functionalized early in synthetic sequences. semanticscholar.orgresearchgate.net

N-acylation is another prevalent modification. The reaction of the pyrrolidine nitrogen with acylating agents, such as acyl chlorides or activated carboxylic acids, yields amide derivatives. An example is the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine, where the pyrrolidine nitrogen is acylated with a furan-3-carbonyl group. vulcanchem.com In more complex syntheses, the pyrrolidine nitrogen is often protected, for example as a tert-butoxycarbonyl (Boc) carbamate. This protecting group can be removed and the nitrogen subsequently acylated to introduce diverse side chains, as seen in the synthesis of anthra[2,3-b]furan-3-carboxamides using (R)-3-(Boc-amino)pyrrolidine as a starting material. nih.govreactionbiology.com

Functionalization of the pyrrolidine ring's carbon atoms is less common but can be achieved. Catalytic methods for the direct functionalization of C-H bonds are an emerging area. For example, acetic acid-catalyzed three-component reactions involving pyrrolidine, aromatic aldehydes, and activated alkenes can lead to β-C–H functionalization of the pyrrolidine ring, followed by cycloaddition to form complex spiro systems. acs.org

Table 1: Examples of Pyrrolidine Nitrogen Functionalization This table is interactive. You can sort and filter the data.

| Product | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 1-Propyl-3-(furan-3-yl)pyrrolidine | Propyl bromide (or equivalent) | N-Alkylation | semanticscholar.org |

| 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine | Furan-3-carbonyl chloride | N-Acylation | vulcanchem.com |

| (S)-4,11-Dihydroxy-2-methyl-N-(pyrrolidin-3-yl)-5,10-dioxo-5,10-dihydroanthra[2,3-b]furan-3-carboxamide | 4,11-Dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carbonyl chloride | N-Acylation | reactionbiology.com |

| 7'-Arylidenespiro[indoline-3,1'-pyrrolizines] | Aromatic aldehydes, 3-arylideneoxindolin-2-ones | β-C–H Functionalization / Cycloaddition | acs.org |

Modifications of the Furan (B31954) Ring

The furan ring in the 3-(furan-3-yl)pyrrolidine motif is an electron-rich heterocycle that can participate in several characteristic reactions, most notably cycloadditions and electrophilic substitutions.

The Diels-Alder reaction is a powerful tool for converting the planar furan ring into a more complex, three-dimensional 7-oxabicyclo[2.2.1]heptene system. researchgate.net Furans act as dienes in these [4+2] cycloadditions, reacting with various dienophiles. Research on 3-furylamines has shown that they undergo facile Diels-Alder reactions with dienophiles like methyl acrylate. researchgate.net The reaction proceeds with high regioselectivity, and the resulting enamine cycloadducts can be readily hydrolyzed to the corresponding 7-oxabicyclo[2.2.1]heptanones. researchgate.net While these studies were performed on 5-methyl-3-furylamines, the principles are directly applicable to the this compound core, where the pyrrolidine moiety acts as the amino substituent on the furan ring. Such transformations offer a route to bridged bicyclic structures. researchgate.net

The furan ring can also undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid polymerization or ring-opening, especially under strong acidic conditions. The electron-donating nature of the pyrrolidinyl substituent would further activate the furan ring towards electrophiles.

Table 2: Representative Diels-Alder Reaction of a 3-Furylamine This table is interactive. You can sort and filter the data.

| Furan Reactant | Dienophile | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 4-(5-Methylfuran-3-yl)morpholine | Methyl acrylate | 7-Oxabicyclo[2.2.1]heptanone (after hydrolysis) | Dichloromethane, ambient temperature | researchgate.net |

Formation of Fused or Bridged Ring Systems Incorporating the this compound Motif

The this compound scaffold is an excellent starting point for the construction of more elaborate fused and bridged polycyclic systems. This is often achieved through intramolecular reactions or multicomponent cycloadditions where the inherent reactivity of both the furan and pyrrolidine rings is exploited.

One strategy involves using the furan ring as a latent diene in an intramolecular Diels-Alder reaction. For example, rhodium-catalyzed reactions of α-diazoketo substituted pyrrolidine derivatives can form cyclic 2-amidofuranones. grafiati.com Subsequent acylation can provide a fused amidofuran, which is primed to undergo a bimolecular Diels-Alder cycloaddition. grafiati.com A related strategy involves the reaction of 3-(furyl)allylamines with bromomaleic anhydride. grafiati.com This sequence can lead to the formation of furo[2,3-f]isoindoles through a cascade of N-acylation, intramolecular Diels-Alder reaction, and subsequent transformations that transpose the aromaticity from the furan to the adjacent newly formed ring. grafiati.com

[3+2] Cycloaddition reactions are another powerful method for building fused ring systems. Azomethine ylides generated in situ from the pyrrolidine ring (or its precursors) can react with various dipolarophiles. This approach has been used to construct spiro[pyrrolidine-2,3′-oxindoles], a core structure found in many biologically active compounds. mdpi.com For instance, the reaction of aziridines with 3-ylideneoxindoles generates diverse spirooxindole-pyrrolidines in good yields and with high diastereoselectivity. mdpi.com While not starting directly from this compound, these methods highlight a general strategy where a furan-substituted dipolarophile could be used to generate fused systems incorporating the furan-pyrrolidine motif.

Table 3: Examples of Fused/Bridged System Formation This table is interactive. You can sort and filter the data.

| Starting Material Type | Reagent(s) | Resulting System | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)allylamine | Bromomaleic anhydride | Furo[2,3-f]isoindole | N-acylation / Intramolecular Diels-Alder | grafiati.com |

| 3-Amino oxindole, Aldehyde, Maleimide | N/A (multicomponent) | Succinimide-fused spiro[pyrrolidine-2,3′-oxindole] | 1,3-Dipolar Cycloaddition | mdpi.com |

| Aziridine | 3-Ylideneoxindole | Spirooxindole-pyrrolidine | 1,3-Dipolar Cycloaddition | mdpi.com |

| α-Diazoketo substituted pyrrolidine | Rh(II) catalyst, N-phenylmaleimide | Fused amidofuran cycloadduct | Carbonyl ylide formation / Diels-Alder | grafiati.com |

Structure–Reactivity Relationships in Derivatization

The chemical behavior of this compound and its derivatives is governed by the interplay between the two heterocyclic components. The structure of the molecule dictates the feasibility, regioselectivity, and stereoselectivity of its transformations.

A critical factor is the nature of the substituent on the pyrrolidine nitrogen. The presence of an N-alkyl group versus an N-acyl group can dramatically alter the course of a reaction. For example, in palladium-catalyzed reactions of pyrrolines, N-acyl substrates typically yield products of standard Heck arylation (alkenes), whereas N-alkyl substrates favor a reductive Heck pathway to deliver hydroarylation products (saturated pyrrolidines). semanticscholar.orgresearchgate.net This divergence is attributed to the electronic properties of the nitrogen substituent and its influence on the stability of intermediates in the catalytic cycle.

The stereochemistry of the pyrrolidine ring is also crucial. The non-planar, five-membered ring introduces a three-dimensional architecture to the molecule. d-nb.info Substituents on the ring can adopt different spatial orientations, which can direct the approach of reagents and influence the stereochemical outcome of reactions, particularly in the formation of new chiral centers or in intramolecular cyclizations where ring strain and transition state geometries are paramount.

The furan ring's reactivity is that of an electron-rich diene, making it prone to reactions like the Diels-Alder cycloaddition. researchgate.net However, its aromaticity is relatively low, and it can be susceptible to ring-opening under harsh acidic or oxidative conditions. In certain reaction cascades, the furan ring can act as a "temporary" aromatic system, with the driving force of the reaction being the formation of a more stable aromatic ring, such as a benzene (B151609) ring in a fused product. grafiati.com The position of the pyrrolidine substituent at C3 of the furan ring directs the regioselectivity of reactions like the Diels-Alder cycloaddition, consistent with Frontier Molecular Orbital (FMO) theory predictions for substituted furans. researchgate.net The pyrrolidine nitrogen, being basic, can also influence reactions by coordinating to Lewis acid catalysts or by being protonated, which would deactivate the furan ring toward electrophilic attack. acs.org

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) for Regio- and Stereoisomer Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. High-field NMR allows for the discrimination between isomers, such as the potential regioisomers (2-substituted vs. 3-substituted furan) and, in chiral environments, stereoisomers.

For a compound like 3-(Furan-3-yl)-1-propylpyrrolidine, ¹H and ¹³C NMR spectra provide the primary evidence for its constitution. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum confirm the number and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

Published ¹H NMR data for 3-(Furan-3-yl)-1-propylpyrrolidine confirms the presence of all expected structural motifs. semanticscholar.org The characteristic signals for the furan (B31954) ring protons appear in the aromatic region, while the pyrrolidine (B122466) and N-propyl group protons are observed in the aliphatic region.

Table 1: ¹H NMR Spectroscopic Data for 3-(Furan-3-yl)-1-propylpyrrolidine (Data sourced from a 400 MHz spectrum in CDCl₃) semanticscholar.org

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.35 | apparent triplet | Furan C4-H |

| 7.24 | broad singlet | Furan C2-H |

| 6.31 | broad singlet | Furan C5-H |

| 3.22-2.33 | multiplet | Pyrrolidine & N-Propyl CH/CH₂ |

| 1.98-1.89 | multiplet | Pyrrolidine CH₂ |

| 1.56 | sextet | N-Propyl CH₂ |

| 0.94 | triplet | N-Propyl CH₃ |

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-(Furan-3-yl)pyrrolidine, COSY would show correlations between adjacent protons within the pyrrolidine ring and within the N-alkyl chain (if present), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. acgpubs.org It is invaluable for assigning carbon resonances based on their known proton assignments. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. acgpubs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. acgpubs.org This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the pyrrolidine C3-H to the furan ring carbons (C3' and C4'), definitively establishing the point of attachment between the two heterocyclic rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In a chiral synthesis of this compound, ROESY could be used to establish the relative stereochemistry of substituents on the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). carleton.ca This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For the N-propyl derivative, HRMS data confirms its elemental composition of C₁₁H₁₇N. semanticscholar.org The technique typically involves a soft ionization method, such as Electrospray Ionization (ESI), which keeps the molecule intact and allows for the observation of the protonated molecular ion [M+H]⁺.

Table 2: HRMS Data for 3-(Furan-3-yl)-1-propylpyrrolidine semanticscholar.org

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 180.1412 (for C₁₁H₁₈NO⁺) | 180.1385 | ESI+ |

| (Note: The calculated mass corresponds to the expected molecular formula C₁₁H₁₇NO) |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. reactionbiology.comgoogle.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise 3D map of electron density, which reveals the exact positions of each atom in the molecule and in the crystal lattice. reactionbiology.com

This technique provides unambiguous information on:

Connectivity and Bond Parameters: It confirms the bonding arrangement and provides precise measurements of bond lengths and angles.

Conformation: It reveals the preferred solid-state conformation of the molecule, such as the puckering of the pyrrolidine ring.

Absolute Configuration: For chiral molecules, if a heavy atom is present or if anomalous dispersion techniques are used, X-ray diffraction can determine the absolute stereochemistry (R/S configuration) of each chiral center. orgsyn.orgacs.org

To date, no public crystal structure for this compound or its simple derivatives has been reported in crystallographic databases. Should a suitable single crystal be grown, this method would provide the most definitive structural information possible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. pitt.edu Specific functional groups absorb light at characteristic frequencies, making it a valuable tool for confirming their presence. IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or silent in the other. pitt.edusigmaaldrich.com

For this compound, IR spectroscopy would be expected to show characteristic peaks for:

N-H stretching: A moderate band around 3300-3500 cm⁻¹ for the secondary amine of the parent compound. This would be absent in the N-propyl derivative.

C-H stretching: Aromatic C-H stretches from the furan ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

C=C stretching: Furan ring vibrations would be observed in the 1500-1600 cm⁻¹ region.

C-O stretching: The furan ether C-O stretch would produce a strong band, typically in the 1000-1200 cm⁻¹ region.

Experimental IR data for the related compound 1-Propyl-3-(thiophen-3-yl)pyrrolidine shows characteristic C-H stretching bands. semanticscholar.org While not the furan analog, the data illustrates the typical information obtained. A study on furan and its hydrated derivatives provides a basis for assigning the expected vibrational modes. researchgate.net

Table 3: Noteworthy IR Absorption Bands for Furan and Pyrrolidine Moieties

| Functional Group | Expected Wavenumber (cm⁻¹) | Type |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch (Furan) | 3100 - 3150 | Weak-Medium |

| Aliphatic C-H Stretch (Pyrrolidine) | 2850 - 2960 | Medium-Strong |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium |

| C-N Stretch (Pyrrolidine) | 1180 - 1250 | Medium |

| C-O-C Stretch (Furan Ring) | 1000 - 1200 | Strong |

| (Note: This table is based on general spectroscopic principles and data from related compounds.) researchgate.netglobalresearchonline.net |

Theoretical and Computational Investigations of 3 Furan 3 Yl Pyrrolidine

Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for a range of pyrrolidine (B122466) and furan (B31954) derivatives have been reported, often to understand their biological activity or reaction mechanisms. These studies typically investigate optimized geometries, vibrational frequencies, and electronic energies. However, no specific DFT data for 3-(Furan-3-yl)pyrrolidine has been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and regioselectivity of chemical reactions by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Global reactivity descriptors such as electronegativity, hardness, and electrophilicity, derived from FMO energies, offer quantitative measures of a molecule's reactivity. While FMO analysis has been applied to understand the cycloaddition reactions of related systems, such as furan derivatives in Diels-Alder reactions or the formation of pyrrolidine rings, this analysis has not been performed for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The red, electron-rich regions typically indicate sites for electrophilic attack, while the blue, electron-poor regions suggest sites for nucleophilic attack. MEP analysis is a standard computational tool used in drug design and reactivity studies. For various complex heterocyclic systems, MEP maps have been generated to understand intermolecular interactions. However, an MEP map specifically for this compound is not available in the literature.

Mechanistic Elucidation of Synthetic Pathways

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including the characterization of transition states and the prediction of reaction outcomes.

Transition State Characterization and Energy Profiles

The synthesis of substituted pyrrolidines can proceed through various routes, such as [3+2] cycloaddition reactions. Computational chemists often model these reactions to identify the transition state structures and calculate the activation energy barriers, which helps in understanding the reaction kinetics and feasibility. For example, DFT calculations have been used to explore the energy profiles for the dehydrogenation of pyrrolidines and the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination. Despite the prevalence of these methods, specific transition state analyses for the synthesis of this compound are absent from the literature.

Computational Prediction of Regio- and Stereoselectivity

Many synthetic methods for creating substituted pyrrolidines can result in multiple regio- and stereoisomers. Computational models are frequently employed to predict and explain the observed selectivity. For instance, in 1,3-dipolar cycloaddition reactions to form pyrrolidine rings, the regioselectivity can be rationalized by analyzing the FMO coefficients of the reactants or the relative energies of the possible transition states. While these predictive tools are powerful, they have not been applied to the synthesis of this compound in any published study.

Conformational Analysis and Pseudorotation Dynamics

Theoretical studies on pyrrolidine and its derivatives indicate that the puckering of the five-membered ring can be described by a pseudorotational phase angle (P) and an amplitude of pucker (τm). The energy landscape of this pseudorotation is typically characterized by a series of energy minima corresponding to stable or metastable conformations, separated by low energy barriers. For substituted pyrrolidines, the nature and position of the substituent significantly influence the preferred conformations. acs.orgresearchgate.net

The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature. researchgate.net This flexibility can be an important asset in drug design, as it allows the molecule to adopt an optimal conformation for binding to a biological target. nih.gov

Table 1: Theoretical Conformational Parameters of Pyrrolidine Derivatives

| Parameter | Description | Typical Values for Pyrrolidine | Influence of 3-Substituent |

| Pseudorotational Phase Angle (P) | Describes the position of the pucker in the ring. | 0° to 360° | Influences the location of energy minima. |

| Pucker Amplitude (τm) | Describes the degree of puckering. | ~40-45° | Can be altered by steric bulk. |

| Energy Barrier to Pseudorotation | The energy required to move between stable conformations. | < 1 kcal/mol | Generally remains low. |

Note: This table is illustrative and based on general findings for pyrrolidine derivatives. Specific values for this compound require dedicated computational studies.

Ligand-Target Interactions via Molecular Docking (focused on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein. mdpi.comnih.gov For this compound, molecular docking studies can provide valuable insights into its potential binding modes and the key interactions that stabilize the ligand-protein complex.

The binding mechanism of this compound to a target protein is dictated by a combination of factors, including shape complementarity and the formation of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The furan moiety, with its heteroatom and aromatic character, can participate in various interactions. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with corresponding residues in the protein's binding site.

The pyrrolidine ring also plays a crucial role in binding. The nitrogen atom of the pyrrolidine can act as a hydrogen bond donor or acceptor, depending on its protonation state. The stereochemistry of the pyrrolidine ring and the orientation of the furan substituent are critical for achieving a high-affinity binding. The conformational flexibility of the pyrrolidine ring, as discussed in the previous section, allows it to adopt a conformation that maximizes favorable interactions with the target. nih.gov

While specific docking studies for this compound against a particular target are not detailed in the provided search results, the general principles of ligand-protein interactions for related molecules can be inferred. For instance, studies on other heterocyclic compounds show that the precise positioning of heteroatoms and aromatic rings is key to establishing a network of interactions that leads to potent biological activity. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue Types |

| Furan Ring (Oxygen) | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Ser, Thr, Asn, Gln) |

| Furan Ring (Aromatic System) | π-π Stacking, Hydrophobic Interactions | Aromatic amino acids (e.g., Phe, Tyr, Trp), Aliphatic residues |

| Pyrrolidine Ring (Nitrogen) | Hydrogen Bond Donor/Acceptor | Amino acids with acceptor/donor groups (e.g., Asp, Glu, Ser) |

| Pyrrolidine Ring (CH2 groups) | Hydrophobic Interactions, Van der Waals | Aliphatic and aromatic amino acid side chains |

Note: The specific interactions will depend on the topology and amino acid composition of the target protein's binding pocket.

Exploration of 3 Furan 3 Yl Pyrrolidine As a Core Scaffold for Advanced Chemical Research

Design of Analogs and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. researchgate.net For analogs derived from the 3-(Furan-3-yl)pyrrolidine scaffold, SAR studies focus on how modifications to either the furan (B31954) or pyrrolidine (B122466) ring, or the introduction of various substituents, influence interactions with biological targets. nih.gov

Impact of Substituent Variation on Molecular Interactions

The type and position of chemical substituents on the this compound core profoundly affect its molecular interactions and subsequent biological activity. nih.gov By systematically altering these substituents, researchers can fine-tune properties such as binding affinity, selectivity, and efficacy. For instance, in the development of inhibitors based on a furan-pyrrolidine core, the addition of different functional groups has been shown to significantly modulate inhibitory potency. nih.gov

Research on a related 1-(Furan-2-ylmethyl)pyrrolidine scaffold demonstrated that substituent choice is critical for activity. The introduction of a dimethyl amine, a pyrrolidine, or a piperidine (B6355638) group at the 4-position of a connected phenyl ring improved inhibitory activity by two- to three-fold. nih.gov Conversely, adding a carboxylic acid group at the same position led to a decrease in activity. nih.gov Similarly, placing pyrrolidine, piperidine, or dimethyl amine at the 3-position resulted in enhanced IC₅₀ values. nih.gov This highlights that even subtle changes in substituent location and chemical nature (e.g., basic amine vs. acidic carboxyl) can drastically alter the molecule's interaction with its target. Furthermore, studies on other heterocyclic scaffolds have shown that the introduction of electron-donating substituents can be beneficial for the inhibitory activities of resulting compounds against cancer cells. mdpi.com

| Parent Scaffold | Substituent Group | Position of Substitution | Effect on Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1-(Furan-2-ylmethyl)pyrrolidine Derivative | Dimethyl amine | 4-position of Phenyl Ring | 2–3 fold improvement | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine Derivative | Pyrrolidine | 4-position of Phenyl Ring | 2–3 fold improvement | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine Derivative | Piperidine | 3-position of Phenyl Ring | Improved IC₅₀ (5–7 μM) | nih.gov |

| 1-(Furan-2-ylmethyl)pyrrolidine Derivative | Carboxylic acid | 4-position of Phenyl Ring | Reduced activity | nih.gov |

Stereochemical Influence on Binding and Recognition

The non-planar, saturated nature of the pyrrolidine ring introduces chiral centers, making stereochemistry a critical factor in the biological activity of this compound analogs. nih.govresearchgate.net The specific three-dimensional arrangement of atoms in different stereoisomers (enantiomers and diastereomers) dictates how the molecule fits into and interacts with the chiral binding sites of biological macromolecules like proteins and nucleic acids. nih.gov

The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.orgbeilstein-journals.org Even minor changes in the spatial orientation of substituents can lead to significant differences in biological profiles due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net For example, in the design of dopamine (B1211576) D3 receptor ligands, enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized specifically to probe the chirality preference of the receptor's binding site. nih.gov Furthermore, selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the structure and biological roles of the resulting molecules. beilstein-journals.orgbeilstein-journals.org This conformational control is crucial, as the specific "pucker" or conformation of the pyrrolidine ring can enhance stability and optimize the presentation of key interacting groups to the biological target. beilstein-journals.orgbeilstein-journals.org

Applications in Biologically Oriented Synthesis (focused on molecular targets/mechanisms)

Biologically oriented synthesis leverages core scaffolds like this compound to create focused libraries of compounds designed to interact with specific biological targets. mdpi.commdpi.com This approach aims to develop potent and selective modulators of enzymes, nucleic acids, and receptors, providing valuable tools for chemical biology and drug discovery.

Investigation of Enzyme Inhibitory Mechanisms (in vitro)

The this compound scaffold is a valuable starting point for the synthesis of various enzyme inhibitors. nih.gov By decorating the core structure with functional groups that mimic the enzyme's natural substrate or bind to key residues in the active site, potent and selective inhibitors can be developed. These compounds are crucial for studying enzyme function and can serve as leads for therapeutic agents.

In vitro assays of pyrrolidine derivatives have demonstrated inhibitory activity against a wide range of enzymes. For example, specific derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA damage repair. nih.gov Other research has focused on developing spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for anticancer applications. nih.gov The versatility of the scaffold allows for the generation of compounds targeting diverse enzyme families, from metabolic enzymes to those involved in cellular signaling and integrity.

| Compound Class | Target Enzyme(s) | Biological Context | Reference |

|---|---|---|---|

| Benzimidazole carboxamides with pyrrolidine nucleus | Poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) | DNA damage repair | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Histone deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2) | Anticancer activity | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Carbonic anhydrases | Various physiological processes | nih.gov |

| 2-pyrrolidinone and pyrrolidine derivatives | Autotaxin | Lipid signaling | nih.gov |

Exploration of DNA/RNA Intercalation and Binding

While classic intercalation involves planar aromatic systems, the furan-pyrrolidine scaffold can be incorporated into more complex molecules designed for specific nucleic acid recognition. nih.govnih.gov The focus here is less on intercalation and more on creating molecules that can bind within the grooves of DNA or RNA or act as mimics of nucleic acid components.

A key example is the use of a tetrahydrofuran-pyrrolidine backbone to create a novel Peptide Nucleic Acid (PNA). nih.gov This PNA, built from a sugar-derived trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid building block, demonstrated excellent DNA binding affinity with high sequence specificity. nih.gov Notably, it showed a preference for binding to DNA over RNA and specifically in an antiparallel orientation. nih.gov The inclusion of the hydrophilic tetrahydrofuran (B95107) ring (a saturated furan analog) was advantageous, as it reduced non-specific interactions and self-aggregation, which can be problematic for standard PNAs. nih.gov This demonstrates how the furan-pyrrolidine motif can confer favorable physicochemical properties and conformational constraints for high-affinity nucleic acid targeting. nih.govnih.gov

Receptor Ligand Design and Modulation

The rigid, three-dimensional structure of the this compound scaffold makes it an excellent foundation for designing ligands that can selectively target specific receptors. nih.govnih.gov By adding functionalities that complement the receptor's binding pocket, chemists can create potent agonists or antagonists.

One successful strategy involves using the pyrrolidine core to orient substituents toward distinct regions of a receptor. For instance, a series of 3-(3-hydroxyphenyl)pyrrolidine analogs were designed to target the dopamine D₃ receptor. nih.gov The design strategy involved extending functionality from the primary (orthosteric) binding site to a secondary binding pocket, a method used to enhance both binding affinity and selectivity for the D₃ receptor. nih.gov Similarly, novel conformationally constrained derivatives based on a pyrrolidone structure have been synthesized to probe the recognition site of the 5-HT₃ serotonin (B10506) receptor, leading to some compounds with subnanomolar affinity. nih.gov These examples show how the pyrrolidine scaffold acts as a reliable anchor to position pharmacophoric elements for precise interaction with receptor targets.

Future Research Perspectives and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Protocols

The synthesis of complex heterocyclic molecules like 3-(Furan-3-yl)pyrrolidine is an area ripe for the application of green and sustainable chemistry principles. Future efforts will likely move away from traditional multi-step, resource-intensive methods towards more streamlined and environmentally benign protocols.

Key areas for development include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly reduce waste, energy consumption, and purification steps. A prospective one-pot approach could involve a 1,3-dipolar cycloaddition to form the pyrrolidine (B122466) ring, followed by an in-situ cross-coupling reaction to introduce the furan (B31954) moiety. researchgate.net

Bio-derived Starting Materials: The furan ring is readily accessible from biomass-derived platform chemicals like furfural (B47365). frontiersin.orgnih.gov Future research will focus on integrating these renewable feedstocks into the synthesis of the this compound core, reducing reliance on petrochemical sources.

Photocatalysis and Electrochemistry: These methods offer green alternatives to traditional reagents for oxidation, reduction, and cross-coupling reactions. Utilizing visible-light photocatalysis could enable novel bond formations between furan and pyrrolidine precursors under mild conditions, minimizing the need for harsh reagents and high temperatures. researchgate.net

Water as a Solvent: Performing synthetic transformations in water is a cornerstone of green chemistry. researchgate.net Research into developing water-tolerant catalytic systems for key steps, such as the formation of the pyrrolidine ring or its linkage to the furan, will be a significant advancement.

| Synthetic Strategy | Key Features | Potential Sustainability Advantage |

| One-Pot Cycloaddition/Coupling | Combines pyrrolidine formation and furan introduction into a single step. | Reduces solvent waste, energy use, and purification steps. |

| Biomass-Derived Furans | Utilizes renewable feedstocks like furfural to construct the furan ring. | Decreases fossil fuel dependence and promotes a circular economy. |

| Visible-Light Photocatalysis | Employs light as a traceless reagent to drive reactions under mild conditions. | Reduces energy consumption and avoids stoichiometric chemical oxidants/reductants. |

| Aqueous Synthesis | Uses water as the reaction solvent. | Eliminates hazardous organic solvents, improving safety and environmental impact. |

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical synthesis is planned and executed. researchgate.net For a target like this compound and its derivatives, these computational tools can accelerate discovery and optimization cycles.

Retrosynthetic Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can analyze the this compound structure and propose multiple viable synthetic routes that human chemists might overlook. iscientific.orgacs.org These algorithms can be trained on vast reaction databases to prioritize routes based on predicted yield, cost, or sustainability metrics.

Reaction Outcome and Condition Optimization: ML models can predict the outcome of a given reaction with high accuracy, saving valuable experimental time and resources. researchgate.net For the synthesis of this compound, AI could be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproduct formation. jetir.org

De Novo Molecular Design: AI algorithms can design novel derivatives of the this compound scaffold with desired properties. By learning structure-activity relationships, these models can suggest modifications to the core structure to enhance binding affinity for a specific biological target or to improve physicochemical properties.

| AI/ML Application | Description | Impact on this compound Research |

| CASP | Predicts novel and efficient synthetic pathways to a target molecule. | Accelerates the discovery of new, more efficient routes to the core scaffold. |

| Reaction Prediction | Forecasts the products and yields of chemical reactions under various conditions. | Reduces the number of failed experiments; optimizes for higher yields and purity. |

| Property Prediction | Models physicochemical and biological properties based on molecular structure. | Enables virtual screening of derivatives for drug-like characteristics before synthesis. |

| De Novo Design | Generates new molecular structures with optimized properties for a specific goal. | Facilitates the creation of novel analogues with enhanced biological activity. |

Exploration of Novel Biological Targets and Interaction Modalities at the Molecular Level

The this compound scaffold is a rich source of three-dimensional diversity, a highly sought-after feature in modern drug discovery. researchgate.net The non-planar, sp³-hybridized pyrrolidine ring allows for precise spatial orientation of substituents, enabling exploration of complex pharmacophore spaces that are inaccessible to flat, aromatic molecules. researchgate.net

Future research will focus on leveraging these structural features to target challenging classes of proteins:

Protein-Protein Interactions (PPIs): The defined stereochemistry of the pyrrolidine ring can be used to create molecules that mimic key amino acid residues (like proline), potentially disrupting the large, shallow interfaces involved in PPIs. mdpi.comnih.gov The furan moiety can engage in specific hydrogen bonding or π-stacking interactions to further anchor the molecule at the interface.

Enzyme Active Sites: Derivatives can be designed as highly specific enzyme inhibitors. The pyrrolidine nitrogen can act as a key basic interaction point or a handle for further functionalization, while the furan ring can occupy hydrophobic pockets or form hydrogen bonds with active site residues. nih.gov

Ion Channels and Receptors: The scaffold's rigid, three-dimensional nature is ideal for designing ligands that can differentiate between closely related receptor subtypes, potentially leading to drugs with higher selectivity and fewer side effects.

Molecular docking and simulation studies will be crucial in this exploration. These computational methods can predict how the furan and pyrrolidine moieties interact with protein targets at the atomic level, guiding the design of more potent and selective compounds. Key interactions to be explored include hydrogen bonds with the furan oxygen, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

| Potential Biological Target | Role of this compound Scaffold | Key Molecular Interactions |

| Protein-Protein Interfaces | The 3D structure can mimic peptide motifs to disrupt interactions. | Hydrogen bonds, π-stacking (furan), hydrophobic interactions. |

| Kinase ATP-binding Sites | The scaffold can serve as a rigid core to position functional groups that interact with hinge regions. | Hydrogen bonds (furan oxygen, pyrrolidine nitrogen), van der Waals forces. |

| GPCRs | The defined stereochemistry can lead to high selectivity for specific receptor subtypes. | Ionic interactions (pyrrolidine nitrogen), hydrophobic pocket filling. |

| Ion Channels | The rigid structure can act as a pore blocker or allosteric modulator. | Cation-π interactions (pyrrolidine), hydrophobic interactions. |

Unlocking New Chemical Reactivity of the Furan-Pyrrolidine System

The furan and pyrrolidine rings possess distinct and complementary reactivity that can be exploited to generate novel molecular architectures. Future work will aim to unlock new transformations that go beyond simple functionalization.

Furan as a Diene: The furan ring can participate in Diels-Alder [4+2] cycloaddition reactions, serving as a masked diene. ksu.edu.sa This allows for the rapid construction of complex, bridged bicyclic systems from the this compound core, which can then be further elaborated. The reactivity in these reactions is the reverse of aromaticity, with furan being more reactive than pyrrole (B145914) or thiophene. ksu.edu.sa

Superelectrophilic Activation: The use of Brønsted superacids can activate furan-containing systems towards reactions with weak nucleophiles. mdpi.comnih.gov Applying this to this compound could enable novel hydroarylation or alkylation reactions at the furan ring, providing access to derivatives that are difficult to synthesize via traditional Friedel-Crafts chemistry. mdpi.com

Ring-Opening and Rearrangement: The furan ring can undergo oxidative ring-opening to yield highly functionalized 1,4-dicarbonyl compounds. researchgate.net This strategy transforms the furan from a stable aromatic ring into a versatile linear building block, opening up pathways to entirely different classes of compounds, such as complex alkaloids or polyketides, all originating from the same furan-pyrrolidine precursor.

C-H Activation: Direct functionalization of the C-H bonds on both the furan and pyrrolidine rings using transition metal catalysis represents a highly atom-economical approach to creating derivatives. This would allow for the late-stage modification of the scaffold, which is particularly valuable in medicinal chemistry programs.

| Reaction Type | Reactive Moiety | Potential Outcome |

| Diels-Alder Cycloaddition | Furan Ring | Rapid access to complex, oxygen-bridged bicyclic structures. |

| Superelectrophilic Hydroarylation | Furan Ring | Formation of new C-C bonds with arenes under strong acid conditions. |

| Oxidative Ring-Opening | Furan Ring | Transformation of the furan into a linear, functionalized 1,4-dicarbonyl system. |

| Catalytic C-H Functionalization | Furan & Pyrrolidine Rings | Direct, atom-economical introduction of new functional groups without pre-activation. |

Q & A

What synthetic methodologies are employed for the preparation of 3-(Furan-3-yl)pyrrolidine?

Basic Research Question

this compound is typically synthesized via:

- Ring-Closing Metathesis (RCM): Pyrrolidine rings can be formed using Grubbs catalysts, followed by functionalization with furan groups .

- Nucleophilic Substitution: Substitution reactions on pre-formed pyrrolidine scaffolds using furan-3-yl halides or boronic acids (Suzuki coupling) .

- Multi-Step Synthesis: Sequential protection/deprotection strategies to avoid side reactions during furan incorporation .

Key Considerations:

- Catalyst Selection: For RCM, second-generation Grubbs catalysts improve yield and selectivity.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Analytical characterization involves:

Validation: Cross-referencing spectral data with computational predictions (e.g., DFT calculations) ensures accuracy .

What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

Advanced Research Question

Methodological Approaches:

- Protection of Reactive Sites: Use tert-butoxycarbonyl (Boc) groups to shield pyrrolidine amines during furan coupling .

- Catalytic Efficiency: Employ Pd(PPh) in Suzuki-Miyaura cross-coupling for furan introduction (yield >75%) .

- Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) minimizes co-elution of byproducts .

Case Study: Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate synthesis achieved 82% yield via optimized Pd catalysis and solvent selection .

How can researchers address conflicting data regarding the biological activity of this compound derivatives?

Advanced Research Question

Resolution Strategies:

- Assay Standardization: Use uniform cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known reuptake inhibitors) .

- Metabolic Stability Analysis: Compare hepatic microsome half-lives to identify degradation pathways conflicting with activity .

- Structural-Activity Relationship (SAR): Systematically modify substituents (e.g., furan vs. phenyl groups) to isolate activity contributors .

Example: In norepinephrine reuptake inhibition studies, fluorinated pyrrolidines showed higher metabolic stability than non-fluorinated analogs, explaining potency discrepancies .

What computational approaches are utilized to predict the binding interactions of this compound with biological targets?

Advanced Research Question

Methodologies:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT) or dopamine receptors .

- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluates electronic interactions (e.g., furan oxygen’s role in hydrogen bonding) .

Case Study: Docking studies on trifluoromethyl-pyrrolidine derivatives revealed hydrophobic interactions with SERT’s transmembrane domain, guiding analog design .

How does the furan substituent influence the physicochemical properties of this compound?

Basic Research Question

Property Analysis:

Experimental Validation: HPLC-UV (C18 column, methanol/water mobile phase) quantifies solubility and degradation products .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key Challenges and Solutions:

- Catalyst Cost: Replace Pd catalysts with nickel-based alternatives for large-scale Suzuki couplings .

- Byproduct Formation: Optimize reaction stoichiometry (1:1.2 pyrrolidine:furan reagent) to minimize di-substituted byproducts .

- Safety: Use flow chemistry to control exothermic reactions during furan functionalization .

Scalability Data: Pilot-scale trials achieved 65% yield with >95% purity using continuous flow reactors .

How can researchers design derivatives of this compound to enhance selectivity for neurological targets?

Advanced Research Question

Design Principles:

- Bioisosteric Replacement: Substitute furan with thiophene to modulate electron density and receptor affinity .

- Stereochemical Control: Synthesize enantiomers to isolate active forms (e.g., (R)-isomers for dopamine D3 receptor selectivity) .

- Pro-drug Strategies: Introduce ester groups to improve bioavailability, with in vivo hydrolysis releasing active compounds .

Case Study: Fluorinated pyrrolidine derivatives showed 10-fold higher selectivity for SERT over NET in radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.